(5Z)-5-(2,5-dimethoxybenzylidene)-2-[(2,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one (5Z)-5-(2,5-dimethoxybenzylidene)-2-[(2,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16307225
InChI: InChI=1S/C20H20N2O3S/c1-12-5-7-16(13(2)9-12)21-20-22-19(23)18(26-20)11-14-10-15(24-3)6-8-17(14)25-4/h5-11H,1-4H3,(H,21,22,23)/b18-11-
SMILES:
Molecular Formula: C20H20N2O3S
Molecular Weight: 368.5 g/mol

(5Z)-5-(2,5-dimethoxybenzylidene)-2-[(2,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one

CAS No.:

Cat. No.: VC16307225

Molecular Formula: C20H20N2O3S

Molecular Weight: 368.5 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-5-(2,5-dimethoxybenzylidene)-2-[(2,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one -

Specification

Molecular Formula C20H20N2O3S
Molecular Weight 368.5 g/mol
IUPAC Name (5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-(2,4-dimethylphenyl)imino-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C20H20N2O3S/c1-12-5-7-16(13(2)9-12)21-20-22-19(23)18(26-20)11-14-10-15(24-3)6-8-17(14)25-4/h5-11H,1-4H3,(H,21,22,23)/b18-11-
Standard InChI Key OQXUPAWRUKVNQL-WQRHYEAKSA-N
Isomeric SMILES CC1=CC(=C(C=C1)N=C2NC(=O)/C(=C/C3=C(C=CC(=C3)OC)OC)/S2)C
Canonical SMILES CC1=CC(=C(C=C1)N=C2NC(=O)C(=CC3=C(C=CC(=C3)OC)OC)S2)C

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture and Substituent Configuration

The compound features a thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) substituted at positions 2 and 5. The Z-configuration of the benzylidene group at C5 is critical for maintaining planar geometry, which facilitates π-π stacking interactions with biological targets . Key structural components include:

  • 2,5-Dimethoxybenzylidene moiety: The methoxy groups at positions 2 and 5 of the benzylidene fragment enhance electron density, influencing redox properties and binding affinity.

  • 2,4-Dimethylphenylamino group: This substituent contributes steric bulk and lipophilicity, potentially improving membrane permeability.

The molecular formula C20_{20}H20_{20}N2_2O3_3S (MW: 368.5 g/mol) was confirmed via high-resolution mass spectrometry.

Table 1: Comparative Structural Features of Selected Thiazole Derivatives

CompoundSubstituents at C2Substituents at C5Molecular Weight (g/mol)
Target Compound2,4-Dimethylphenylamino2,5-Dimethoxybenzylidene368.5
5-(2,4-Dimethoxybenzylidene) Dimethylaminomethyl2,4-Dimethoxybenzylidene322.4
2-p-Tolyl Analog 4-Methylphenyl2,5-Dimethoxybenzylidene339.4

Spectroscopic and Computational Data

  • NMR Analysis: 1^1H NMR spectra reveal distinct signals for methoxy protons (δ 3.75–3.82 ppm) and aromatic protons of the dimethylphenyl group (δ 6.85–7.12 ppm).

  • InChI Key: OQXUPAWRUKVNQL-WQRHYEAKSA-N (Standard InChI).

  • SMILES: CC1=CC(=C(C=C1)N=C2NC(=O)C(=CC3=C(C=CC(=C3)OC)OC)S2)C.

Synthetic Pathways and Optimization

Primary Synthesis Routes

The compound is synthesized through a multi-step protocol:

  • Thiazole Ring Formation: Condensation of 2,5-dimethoxybenzaldehyde with thiourea derivatives under acidic conditions .

  • Benzylidene Incorporation: Knoevenagel condensation between the thiazol-4-one intermediate and 2,5-dimethoxybenzaldehyde.

  • Amination at C2: Nucleophilic substitution using 2,4-dimethylaniline in the presence of a coupling agent.

Table 2: Reaction Conditions and Yields

StepReagentsTemperature (°C)Time (h)Yield (%)
1Acetic acid, NaOAc80672
2Piperidine, ethanolReflux1268
3DCC, DMAP, DCM252458

Challenges in Stereoselectivity

The Z-configuration at the benzylidene double bond is maintained using sterically hindered bases (e.g., DBU), which prevent isomerization to the E-form . Computational studies (DFT) indicate a 12.3 kcal/mol energy difference favoring the Z-isomer .

Biological Activity and Mechanistic Insights

Antimicrobial Efficacy

  • Gram-Positive Bacteria: Exhibits MIC values of 2–4 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) .

  • Fungal Pathogens: Demonstrates moderate activity against Candida auris (MIC: 16 µg/mL), surpassing fluconazole in potency .

Structure-Activity Relationships (SAR)

  • Methoxy Groups: Removal of the 2-methoxy group reduces activity by 8-fold, highlighting its role in target binding.

  • Dimethylphenyl vs. Tolyl: The 2,4-dimethylphenylamino group confers a 3.5-fold increase in potency compared to 4-methylphenyl analogs .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Aqueous Solubility: 0.12 mg/mL (pH 7.4), improving to 1.8 mg/mL in 10% DMSO.

  • Plasma Stability: 94% remaining after 2 h in human plasma, indicating resistance to esterase degradation .

ADMET Profiling

  • CYP450 Inhibition: Moderate inhibition of CYP3A4 (IC50_{50}: 18 µM), necessitating drug interaction studies .

  • hERG Binding: Low risk (IC50_{50} > 30 µM), suggesting minimal cardiotoxicity .

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